
(1R)-7-(trifluoromethyl)tetralin-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R)-7-(trifluoromethyl)tetralin-1-amine is an organic compound that belongs to the class of tetralins, which are bicyclic structures consisting of a benzene ring fused to a cyclohexane ring. The presence of a trifluoromethyl group at the 7th position and an amine group at the 1st position makes this compound unique and potentially useful in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-7-(trifluoromethyl)tetralin-1-amine typically involves the following steps:
Starting Material: The synthesis begins with a suitable tetralin derivative.
Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions, catalysts, and purification techniques to ensure high yield and purity of the compound. Specific details would depend on the scale and requirements of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(1R)-7-(trifluoromethyl)tetralin-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can modify the functional groups or the tetralin ring.
Substitution: The trifluoromethyl group or the amine group can participate in substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield nitro derivatives, while substitution could introduce new functional groups.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic reactions due to its unique structure.
Biology
Biochemical Studies: Investigated for its interactions with biological molecules and potential biochemical pathways.
Medicine
Pharmaceutical Research: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry
Material Science: Used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism by which (1R)-7-(trifluoromethyl)tetralin-1-amine exerts its effects would depend on its specific interactions with molecular targets. These could include:
Enzyme Inhibition: Binding to and inhibiting specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate biological pathways.
Signal Transduction: Affecting intracellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Tetralin Derivatives: Compounds with similar tetralin structures but different substituents.
Trifluoromethyl Compounds: Compounds with trifluoromethyl groups in different positions or on different core structures.
Uniqueness
(1R)-7-(trifluoromethyl)tetralin-1-amine is unique due to the specific combination of the trifluoromethyl group and the amine group on the tetralin structure. This combination can impart distinct chemical and biological properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C11H12F3N |
|---|---|
Peso molecular |
215.21 g/mol |
Nombre IUPAC |
(1R)-7-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C11H12F3N/c12-11(13,14)8-5-4-7-2-1-3-10(15)9(7)6-8/h4-6,10H,1-3,15H2/t10-/m1/s1 |
Clave InChI |
ZCGLVZZRVFOKHO-SNVBAGLBSA-N |
SMILES isomérico |
C1C[C@H](C2=C(C1)C=CC(=C2)C(F)(F)F)N |
SMILES canónico |
C1CC(C2=C(C1)C=CC(=C2)C(F)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


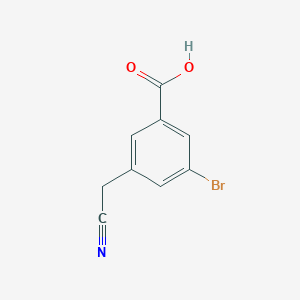
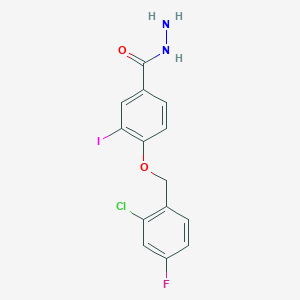
![3-Chloropyrazolo[1,5-a]pyridin-5-amine](/img/structure/B13002275.png)

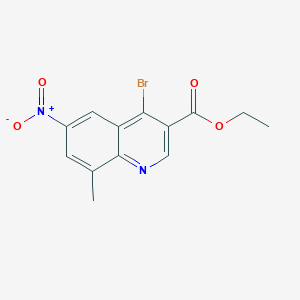
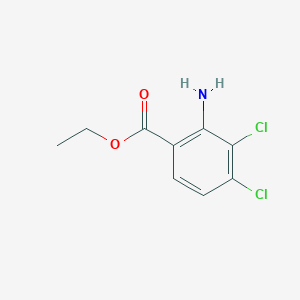
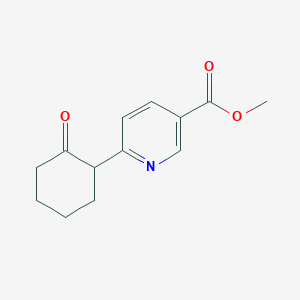
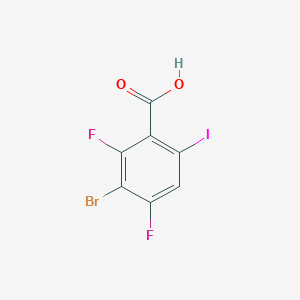

![2'-Chloro-4'-nitro-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13002307.png)
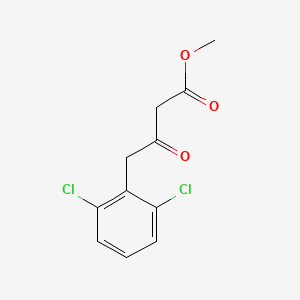
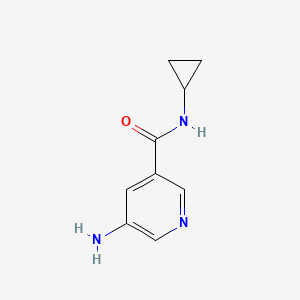
![3-Acetyl-6,7,8,9-tetrahydro-1H-cyclohepta[b]pyridin-2(5H)-one](/img/structure/B13002334.png)

